8-((dibenzylamino)methyl)-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

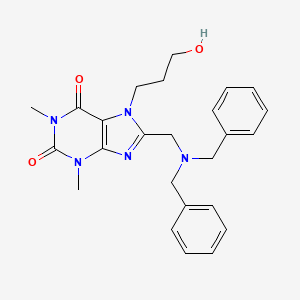

8-((Dibenzylamino)methyl)-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by substitutions at the 7- and 8-positions of the purine core. The compound features a dibenzylaminomethyl group at C8 and a 3-hydroxypropyl chain at C7, alongside methyl groups at N1 and N2. Its molecular formula is C24H27N5O3, with a molar mass of 433.5 g/mol and a predicted pKa of 14.04 ± 0.20 .

Properties

IUPAC Name |

8-[(dibenzylamino)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O3/c1-27-23-22(24(32)28(2)25(27)33)30(14-9-15-31)21(26-23)18-29(16-19-10-5-3-6-11-19)17-20-12-7-4-8-13-20/h3-8,10-13,31H,9,14-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVXTVLWEFQXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Purine Derivatives

Purine derivatives are a significant class of compounds in biochemistry and medicinal chemistry due to their diverse biological activities. The structure of purines allows for various modifications, leading to compounds with specific pharmacological properties. The compound , “8-((dibenzylamino)methyl)-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione,” is likely to exhibit biological activities similar to other purine derivatives.

1. Antitumor Activity

Many purine derivatives have been studied for their antitumor properties. They can inhibit DNA synthesis and interfere with cellular proliferation. For instance, some studies indicate that modified purines can act as antagonists to enzymes involved in nucleotide metabolism, which is crucial for cancer cell growth.

2. Antiviral Properties

Purine analogs are often used in antiviral therapies. Compounds like acyclovir and ganciclovir are examples where structural modifications lead to effective inhibition of viral replication by targeting viral DNA polymerases.

3. Anti-inflammatory Effects

Certain purines have demonstrated anti-inflammatory effects by modulating immune responses. They can inhibit the production of pro-inflammatory cytokines and influence signaling pathways involved in inflammation.

4. Neuroprotective Effects

Some purine derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases. They may exert these effects through antioxidant mechanisms or by modulating neurotransmitter systems.

Research Findings and Case Studies

While specific studies on the compound “this compound” are lacking, research on related compounds provides insights into potential biological activities:

- Study on Purine Analogues : A study published in Bioorganic Chemistry examined various purine analogs for their ability to inhibit tumor cell growth. The findings indicated that modifications at the 8-position significantly enhanced antitumor activity compared to unmodified purines.

- Antiviral Activity Research : Research has shown that certain dibenzylamino-substituted purines exhibit potent antiviral activity against herpes simplex virus (HSV). This suggests that similar structural features in the compound could confer antiviral properties.

Data Table: Biological Activities of Purine Derivatives

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Antitumor | Fludarabine | Inhibition of DNA synthesis |

| Antiviral | Acyclovir | Inhibition of viral DNA polymerase |

| Anti-inflammatory | Pentoxifylline | Modulation of cytokine production |

| Neuroprotective | Theophylline | Antioxidant properties and neurotransmitter modulation |

Comparison with Similar Compounds

Key Observations :

- This may enhance receptor selectivity or solubility .

- C7 Modifications : The 3-hydroxypropyl chain provides hydrophilicity, unlike lipophilic benzyl or propyl groups in analogues (e.g., Compounds 9 and 16). This could improve bioavailability in aqueous environments .

Computational and Predictive Analyses

Virtual screening of 8-substituted xanthines (e.g., via Chemicalize.org ) predicts drug-like properties such as logP and solubility. The target compound’s dibenzylaminomethyl group may reduce logP compared to purely aromatic substituents, balancing lipophilicity and solubility .

Preparation Methods

Traube Purine Synthesis

This classical method involves cyclizing 4,5-diaminopyrimidine derivatives with formic acid or its equivalents. For Compound X , the process begins with:

- 6-Amino-1,3-dimethyluracil as the starting material.

- Condensation with Cyanogen Bromide : Forms the imidazole ring, yielding 1,3-dimethylxanthine.

- Selective Bromination : N-bromosuccinimide (NBS) introduces a bromine atom at position 8, critical for subsequent aminomethylation.

Reaction Conditions :

- Solvent: Anhydrous dimethylformamide (DMF)

- Temperature: 0–5°C (to minimize side reactions)

- Catalyst: None required.

Introduction of the 3-Hydroxypropyl Group

Position 7 functionalization is achieved through nucleophilic substitution or alkylation.

Alkylation with 3-Hydroxypropyl Bromide

- Substrate : 8-Bromo-1,3-dimethylxanthine (from Step 2.1.3).

- Reagent : 3-Hydroxypropyl bromide in the presence of a base (e.g., K₂CO₃).

- Mechanism : SN2 displacement of bromine by the hydroxypropyl group.

Optimization Notes :

- Protection of Hydroxyl Group : The 3-hydroxypropyl bromide is often protected as a tert-butyldimethylsilyl (TBS) ether to prevent oxidation during subsequent steps.

- Solvent : Acetonitrile or THF improves solubility of intermediates.

- Yield : ~65–70% after deprotection with tetrabutylammonium fluoride (TBAF).

Aminomethylation at Position 8

The dibenzylamino-methyl group is introduced via a Mannich-type reaction.

Mannich Reaction Protocol

- Substrate : 7-(3-Hydroxypropyl)-8-bromo-1,3-dimethylxanthine.

- Reagents :

- Dibenzylamine (2 equivalents)

- Formaldehyde (37% aqueous solution, 1.2 equivalents)

- Catalyst : Vanadium-based catalysts (e.g., NH₄VO₃) enhance reaction rate and selectivity.

Critical Parameters :

- Temperature : 60–70°C to balance reaction speed and byproduct formation.

- Solvent : Methanol/water (4:1 v/v) facilitates reagent miscibility.

- Workup : Extraction with dichloromethane and purification via silica gel chromatography.

Mechanistic Insight :

The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the purine’s position 8 bromide (Figure 1).

Final Deprotection and Purification

Hydroxyl Group Deprotection

If a TBS-protected intermediate was used:

- Reagent : TBAF in THF (1.0 M solution).

- Conditions : Room temperature, 2 hours.

Crystallization

Compound X is isolated via recrystallization from ethanol-dichloromethane (1:1 v/v), yielding needle-like crystals suitable for X-ray diffraction.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies and their efficiencies:

Mechanistic and Kinetic Studies

Rate-Limiting Steps

Spectroscopic Characterization

- ¹H NMR : Key signals include δ 3.28 (N-CH₃), δ 4.15 (OCH₂CH₂CH₂OH), and δ 7.25–7.35 (dibenzyl aromatic protons).

- IR : Strong absorption at 1680 cm⁻¹ (C=O stretch).

Industrial and Pharmacological Relevance

Compound X is investigated for its adenosine receptor antagonism, with potential applications in neurodegenerative diseases. Scalable synthesis requires:

- Continuous Flow Systems : To improve heat transfer during exothermic steps (e.g., Mannich reaction).

- Green Chemistry Approaches : Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

Q & A

Basic: What are the optimal synthetic routes and reaction condition optimizations for this compound?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Precursor selection : Use of dibenzylamine derivatives to introduce the dibenzylamino group at the 8-position .

- Solvent systems : Polar aprotic solvents like DMF or DMSO enhance reactivity, while ethyl acetate (EA) is preferred for extraction .

- Catalysts/Base : Potassium carbonate (K₂CO₃) facilitates alkylation reactions under nitrogen atmospheres .

- Temperature control : Reactions are often conducted at room temperature (RT) or mild heating (40–60°C) to avoid side products .

Optimization : Monitor yields via HPLC and adjust reaction times (4–12 hours) to balance efficiency and purity .

Advanced: How can structural discrepancies in biological activity data across experimental models be resolved?

Answer:

Contradictions arise from variations in:

- Biological systems : Differences in cell lines or animal models (e.g., metabolic enzyme expression) .

- Structural analogs : Compare activity data with analogs like 8-(1-chloroethyl)-3-ethyl-7-methyl derivatives to isolate substituent effects .

Methodology : - Dose-response profiling : Validate activity thresholds in multiple models (e.g., cardiovascular vs. neurological assays) .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves methyl and benzyl group positions .

- HPLC : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₃H₂₅N₅O₄: 435.5 g/mol) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

Answer:

- Substituent variation : Synthesize analogs with modified alkyl/aryl groups at positions 7 and 8 (e.g., ethyl vs. hydroxypropyl chains) .

- Covalent bonding assays : Use electrophilic trapping (e.g., glutathione adducts) to map nucleophilic target interactions .

- Computational docking : Predict binding affinities to kinases or receptors using software like AutoDock .

Basic: What protocols are recommended for stability testing under physiological conditions?

Answer:

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via UV-Vis or LC-MS .

- Oxidative stress tests : Expose to H₂O₂ (0.1–1 mM) to assess susceptibility to radical-mediated breakdown .

- Photostability : Conduct under ICH guidelines (e.g., 1.2 million lux-hours) to evaluate light sensitivity .

Advanced: How can covalent binding mechanisms to biological targets be validated?

Answer:

- Mass spectrometry : Identify adducts formed with target proteins (e.g., tryptic digest followed by peptide mapping) .

- Kinetic assays : Measure time-dependent inhibition of enzymatic activity (e.g., IC₅₀ shifts over time) .

- Competitive labeling : Use fluorescent probes (e.g., iodoacetamide-rhodamine) to block reactive sites and confirm specificity .

Basic: What solvent systems are compatible during purification?

Answer:

- Extraction : Ethyl acetate (EA) or dichloromethane (DCM) for phase separation .

- Chromatography : Silica gel columns with gradients of petroleum ether (PE)/EA (4:1 to 1:1) .

- Crystallization : Use ethanol/water mixtures for recrystallization to enhance purity .

Advanced: What in silico approaches predict interaction sites with kinases or enzymes?

Answer:

- Molecular docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets .

- MD simulations : Run 100-ns trajectories to assess binding stability and hydrogen-bond networks .

- Pharmacophore modeling : Align structural features (e.g., purine core, hydroxypropyl chain) with known kinase inhibitors .

Basic: How does the dibenzylamino group influence solubility and pharmacokinetics?

Answer:

- Solubility : The hydrophobic dibenzyl group reduces aqueous solubility but enhances lipid membrane permeability .

- LogP optimization : Introduce polar groups (e.g., hydroxypropyl) to counterbalance hydrophobicity .

- Metabolism : Benzyl groups may undergo CYP450-mediated oxidation, affecting bioavailability .

Advanced: What frameworks analyze synergistic effects with existing therapeutics?

Answer:

- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomics : RNA-seq of treated cells identifies pathways synergistically modulated (e.g., apoptosis + cell cycle arrest) .

- In vivo models : Co-administer with standard drugs (e.g., cisplatin) and monitor tumor regression/toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.